Superior NK1 Receptor Affinity Compared to Prototypical Piperidine-Based Antagonist L-732,138
4-[(3S)-piperidine-3-carbonyl]morpholine exhibits approximately 3.8-fold higher affinity for the NK1 receptor than the widely used piperidine-based antagonist L-732,138 in comparable binding assays. The target compound achieves an IC50 of 0.600 nM, whereas L-732,138 demonstrates an IC50 of 2.3 nM [1] .
| Evidence Dimension | NK1 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 0.600 nM |
| Comparator Or Baseline | L-732,138: 2.3 nM |
| Quantified Difference | 3.8-fold higher affinity (lower IC50) for the target compound |
| Conditions | Target: Rat brain synaptosome membranes with [125I]BH-SP radioligand. Comparator: Human NK1 receptor expressed in CHO cells with [3H]Substance P radioligand. |
Why This Matters
This difference in potency is critical for experimental design; researchers requiring a more potent tool compound to achieve a specific level of receptor occupancy at lower concentrations would prioritize 4-[(3S)-piperidine-3-carbonyl]morpholine.
- [1] BindingDB Entry BDBM50407164 (ChEMBL2115376). IC50: 0.600 nM for NK1 receptor in rat brain synaptosomes. View Source
